4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine
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Overview
Description
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine is a complex organic compound that features a piperidine ring, a tetrahydropyran ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the cyclopropylidene group. The tetrahydropyran ring is then synthesized and attached to the piperidine ring. Finally, the phenyl group is introduced through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(4-cyclopropylidenepiperidin-1-yl)(thiophen-3-yl)methanone: Similar structure but with a thiophene ring instead of a tetrahydropyran ring.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring and a pyrimidine ring, used as an acetylcholinesterase inhibitor.
Uniqueness
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine is unique due to its combination of a piperidine ring, a tetrahydropyran ring, and a phenyl group. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds .
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19(21-12-8-17(9-13-21)16-6-7-16)20(10-14-23-15-11-20)18-4-2-1-3-5-18/h1-5H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHMSEUAKSPOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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